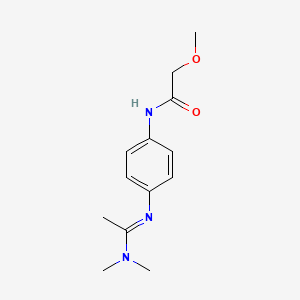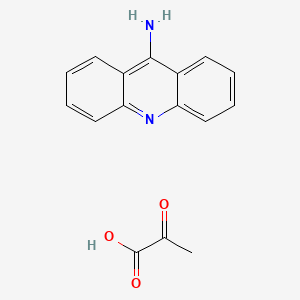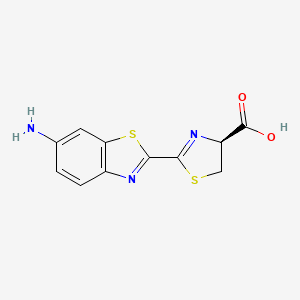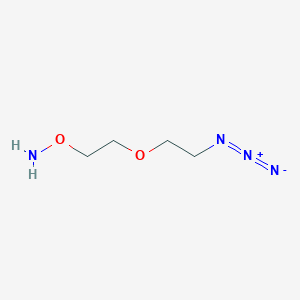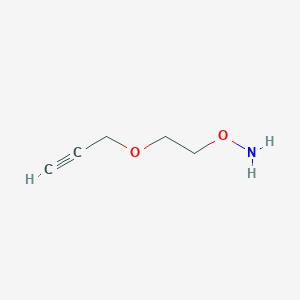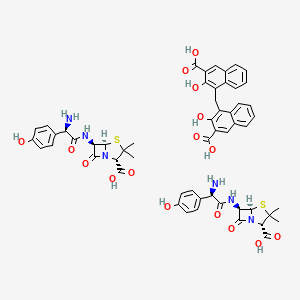
Amoxicillin Embonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amoxicillin embonate is an antibiotic.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Usage
- Amoxicillin is widely used since the 1970s and is the most extensively used penicillin in combination with beta-lactamase clavulanic acid. This narrative review re-examines the properties of oral amoxicillin and provides guidance on its use, with emphasis on the preferred use of amoxicillin alone (Huttner et al., 2019).
Impact on Microbial Communities
- Amoxicillin treatment in children with acute otitis media causes significant changes in salivary bacterial communities. The study found reduced species richness and diversity, and a shift in the relative abundance of 35 taxa, indicating a substantial but incomplete recovery of the bacterial community from the antibiotic about 3 weeks post-treatment (Lazarevic et al., 2013).
Environmental Impact and Toxicity
- Amoxicillin's environmental fate and its toxicity toward simple organisms were investigated. The study shows that hydrolysis and direct photolysis could be responsible for its transformation and removal in aquatic environments. It was found not to be toxic to certain eukaryotic organisms but showed marked toxicity toward the Cyanophyta Synechococcus leopolensis (Andreozzi et al., 2004).
Targeted Delivery via Nanoparticles
- A study focused on encapsulating amoxicillin in lipid nanoparticles to increase its retention time at the site of infection (gastric mucosa), while protecting the drug from stomach conditions. This is particularly relevant for treating Helicobacter pylori infections (Lopes-de-Campos et al., 2019).
Effect on Photosynthesis
- Amoxicillin has toxic effects on the photosynthesis of Synechocystis sp., a type of cyanobacteria. The study found concentration-dependent inhibitory effects on photosystem II, indicating the potential environmental impact of amoxicillin on certain aquatic organisms (Pan et al., 2008).
Analytical Methods and Properties
- A review on the analytical methods for identifying and quantifying amoxicillin emphasized the importance of these methods for quality control and patient safety. The study notes the necessity for developing environmentally friendly techniques (de Marco et al., 2017).
Resistance Mechanisms
- Research on amoxicillin-resistant Helicobacter pylori strains compared to susceptible strains highlighted specific mutations in penicillin-binding protein 1A as key determinants of resistance (Kwon et al., 2017).
Interaction with DNA
- A study investigating the interaction of amoxicillin with DNA in human lymphocytes and gastric mucosa cells, both infected and non-infected with H. pylori, suggested that amoxicillin-induced oxidative DNA damage requires cellular activation of the drug (Arabski et al., 2005).
Green Analytical Methods
- A study validated an environmentally friendly analytical method for the analysis of amoxicillin in capsules using spectrophotometry in the mid-infrared region, emphasizing the need for methods that do not use toxic solvents (Fanelli et al., 2018).
Electrochemical Sensors for Detection
- Recent advances in the development of electrochemical sensors and biosensors for amoxicillin analysis in complex matrices such as pharmaceuticals, biological fluids, environmental water, and foodstuffs were reviewed. This highlights the need for sensitive and rapid measurement techniques due to the environmental and health risks associated with amoxicillin (Hrioua et al., 2020).
Novel Medical Applications and Nanocomposites
- Research on the use of doxycycline and amoxicillin in magnesium aluminium layer double hydroxide nanocomposites for ulcer prevention and wound healing treatment indicated significant improvements in wound healing and ulcer prevention, suggesting novel medical applications for these antibiotics (El-Ela et al., 2019).
Propiedades
Número CAS |
119229-00-4 |
|---|---|
Nombre del producto |
Amoxicillin Embonate |
Fórmula molecular |
C55H54N6O16S2 |
Peso molecular |
1119.18 |
Nombre IUPAC |
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((amino(4-hydroxyphenyl)acetyl)amino)-3,3-dimethyl-7-oxo-, (2S-(2alpha,5alpha,6beta(S*)))-, 4,4'-methylenebis(3-hydroxy-2-naphthalenecarboxylate) (2:1) (salt) |
InChI |
1S/C23H16O6.2C16H19N3O5S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t;2*9-,10-,11+,14-/m.11/s1 |
Clave InChI |
WXXKGMSZYRAJSK-XSULHWGKSA-N |
SMILES |
CC1(C)S[C@@H]2[C@H](NC(=O)[C@H](N)c3ccc(O)cc3)C(=O)N2[C@H]1C(=O)O.CC4(C)S[C@@H]5[C@H](NC(=O)[C@H](N)c6ccc(O)cc6)C(=O)N5[C@H]4C(=O)O.OC(=O)c7cc8ccccc8c(Cc9c(O)c(cc%10ccccc9%10)C(=O)O)c7O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Amoxicillin embonate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol](/img/structure/B605407.png)
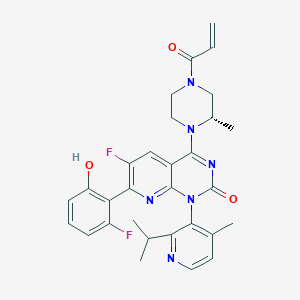
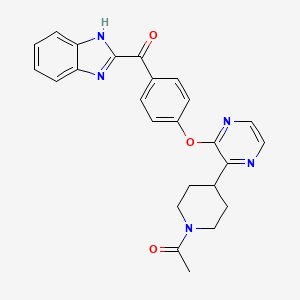
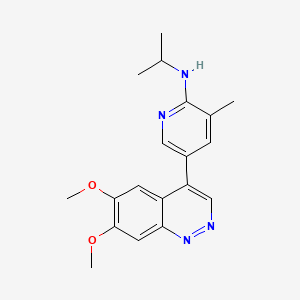
![1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide](/img/structure/B605416.png)
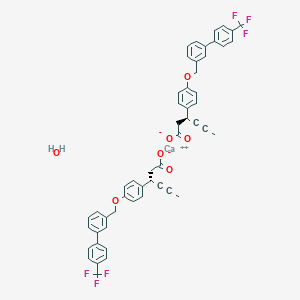
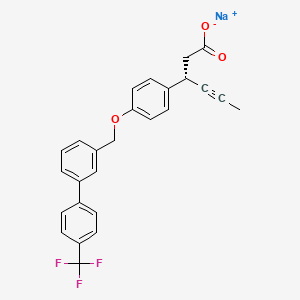
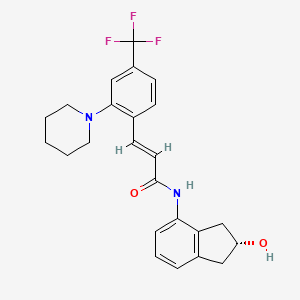
![(5s)-7-(2-Fluoropyridin-3-Yl)-3-[(3-Methyloxetan-3-Yl)ethynyl]spiro[chromeno[2,3-B]pyridine-5,4'-[1,3]oxazol]-2'-Amine](/img/structure/B605420.png)
